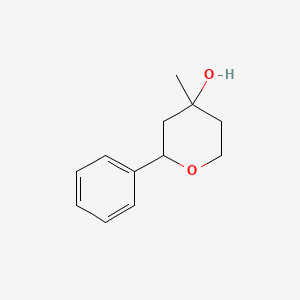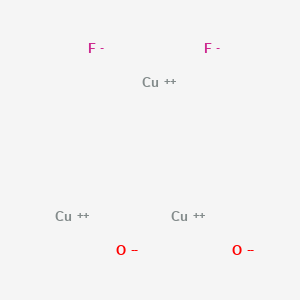
Copper fluoride oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper fluoride oxide is an inorganic compound that combines copper, fluorine, and oxygen. It is known for its unique properties, including its ability to act as a catalyst in various chemical reactions. This compound is of significant interest in the fields of materials science, chemistry, and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper fluoride oxide can be synthesized through several methods. One common approach involves the reaction of copper(II) fluoride with oxygen at elevated temperatures. Another method includes the use of copper(II) hydroxide or copper(II) carbonate, which reacts with hydrofluoric acid to produce copper fluoride, which can then be oxidized to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of ammonium copper fluoride at controlled temperatures. This method ensures high purity and small particle size, which are essential for its applications in various high-performance materials .
Analyse Des Réactions Chimiques
Types of Reactions: Copper fluoride oxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form copper and other lower oxidation state compounds.
Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at high temperatures.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Can involve various halides or other anionic species under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state copper compounds.
Reduction: Metallic copper and lower oxidation state compounds.
Substitution: Various copper halides and other substituted products.
Applications De Recherche Scientifique
Copper fluoride oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and fluorination reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance batteries, supercapacitors, and as a catalyst in emission control systems .
Mécanisme D'action
The mechanism by which copper fluoride oxide exerts its effects involves several pathways:
Catalytic Activity: It acts as a catalyst by providing active sites for chemical reactions, thereby lowering the activation energy required.
Antimicrobial Action: Copper ions released from the compound can disrupt microbial cell membranes, generate reactive oxygen species (ROS), and interfere with protein and DNA functions
Comparaison Avec Des Composés Similaires
Copper fluoride oxide can be compared with other similar compounds such as:
Copper(II) Fluoride (CuF2): Similar in structure but lacks the oxygen component, making it less versatile in certain catalytic applications.
Copper(II) Chloride (CuCl2): Another copper halide with different reactivity and applications.
Silver(I) Fluoride (AgF): A similar fluoride compound with different metal ion, leading to different chemical properties and uses
This compound stands out due to its unique combination of copper, fluorine, and oxygen, which imparts distinct catalytic and antimicrobial properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
53156-93-7 |
|---|---|
Formule moléculaire |
Cu3F2O2 |
Poids moléculaire |
260.63 g/mol |
Nom IUPAC |
tricopper;oxygen(2-);difluoride |
InChI |
InChI=1S/3Cu.2FH.2O/h;;;2*1H;;/q3*+2;;;2*-2/p-2 |
Clé InChI |
WQFMJGDIJGJFMM-UHFFFAOYSA-L |
SMILES canonique |
[O-2].[O-2].[F-].[F-].[Cu+2].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




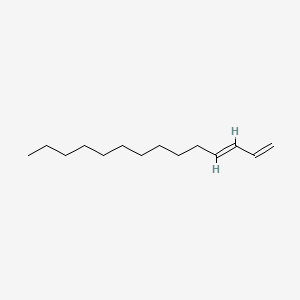





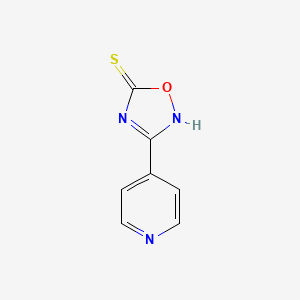

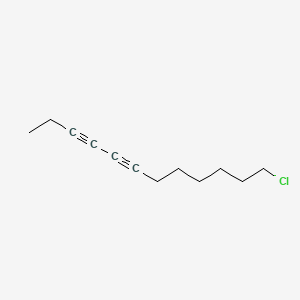
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
